BenchChemオンラインストアへようこそ!

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea

soluble epoxide hydrolase urea pharmacophore metabolic stability

This compound is a structurally differentiated sEH inhibitor featuring a 4-ethoxyphenyl moiety (σp = −0.24) and a chiral secondary alcohol side chain. It enables matched molecular pair analysis against 4-fluorophenyl analogs and metabolic stability comparisons vs. adamantane-based ureas. The racemic mixture offers a starting point for enantiomer separation to quantify stereospecific inhibition. Procure to generate proprietary SAR, logP/D, and microsomal stability data.

Molecular Formula C18H22N2O3
Molecular Weight 314.385
CAS No. 1396761-73-1
Cat. No. B2910651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea
CAS1396761-73-1
Molecular FormulaC18H22N2O3
Molecular Weight314.385
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CC=C2)O
InChIInChI=1S/C18H22N2O3/c1-2-23-16-10-8-15(9-11-16)20-18(22)19-13-12-17(21)14-6-4-3-5-7-14/h3-11,17,21H,2,12-13H2,1H3,(H2,19,20,22)
InChIKeyVFFOIXKSDVUWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea (CAS 1396761-73-1): A Structurally Distinct Disubstituted Urea for sEH-Targeted Research Procurement


1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea (CAS 1396761-73-1) is a synthetic 1,3-disubstituted urea derivative with the molecular formula C18H22N2O3 and a molecular weight of 314.4 g/mol . The compound incorporates a 4-ethoxyphenyl group at the N1 position and a 3-hydroxy-3-phenylpropyl chain at the N3 position, placing it within a well-characterized class of potent soluble epoxide hydrolase (sEH) inhibitors [1]. Unlike the canonical adamantane-based sEH inhibitors, this compound features an entirely aryl/aliphatic substitution pattern that aligns with a second-generation design strategy in which substituted phenyl groups replace the adamantyl moiety to achieve improved metabolic stability and in vivo anti-inflammatory efficacy [2].

Why 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea Cannot Be Replaced by Arbitrary 1,3-Disubstituted Urea Analogs in sEH Research Programs


Within the 1,3-disubstituted urea chemotype, even modest modifications to the N1-aryl or N3-alkyl substituent produce order-of-magnitude shifts in sEH inhibitory potency (Ki values ranging from <0.05 nM to >1,000 nM) and profoundly alter key drug-like properties, including metabolic stability in liver microsomes, aqueous solubility, and in vivo anti-inflammatory efficacy [1]. The 4-ethoxyphenyl motif represents a specific electronic and steric compromise: the para-ethoxy group provides resonance donation to the urea pharmacophore while maintaining a distinct logP and hydrogen-bonding profile compared to the 4-fluorophenyl, cyclohexyl, or adamantyl analogs [2]. The 3-hydroxy-3-phenylpropyl side chain further introduces a chiral secondary alcohol that can engage in additional hydrogen-bonding interactions within the sEH active site, a feature absent in simpler N3-alkyl ureas [3]. These cumulative structural features mean that generic substitution of this compound with another 1,3-disubstituted urea—even one sharing the same molecular formula—cannot be assumed to yield equivalent potency, selectivity, or physicochemical behavior without explicit comparative data.

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea (CAS 1396761-73-1) vs. Closest Analogs


Structural Pharmacophore Differentiation: 4-Ethoxyphenyl vs. Adamantyl Motif in sEH Inhibitor Context

The target compound replaces the classical adamantyl group—the hallmark of first-generation sEH inhibitors such as 1-adamantyl-3-cyclohexylurea—with a 4-ethoxyphenyl substituent. This substitution is a deliberate design strategy validated by Liu et al. (2013), who demonstrated that substituted phenyl-containing sEH inhibitors are more metabolically stable than adamantyl-containing counterparts, resulting in more potent in vivo anti-inflammatory efficacy [1]. In the combinatorial library study of 192 N,N′-disubstituted ureas, para-substituted phenyl groups exhibited sEH inhibition potencies equal to or greater than adamantane-based inhibitors, while bulkier or ionizable groups close to the urea pharmacophore dramatically decreased activity [2]. The target compound thus occupies a favorable region of the sEH inhibitor chemical space.

soluble epoxide hydrolase urea pharmacophore metabolic stability structure-activity relationship

Molecular Formula Isomerism: Differentiated Pharmacophore Topology vs. 4-(3-Adamantan-1-yl-ureido)-benzoic Acid (Same MF: C18H22N2O3)

The target compound (C18H22N2O3; MW 314.4 g/mol) shares its molecular formula with 4-(3-adamantan-1-yl-ureido)-benzoic acid (also C18H22N2O3; MW 314.4 g/mol), a known sEH inhibitor . Despite identical elemental composition, the two compounds differ fundamentally in pharmacophore topology: the target compound presents a linear, flexible diaryl-urea scaffold with a terminal hydroxy group, whereas the adamantyl-benzoic acid isomer presents a rigid, bulky adamantane cage with a carboxylic acid terminus. These topological differences are expected to drive divergent target engagement, physicochemical properties, and metabolic fate. In sEH inhibitor SAR, the rigid adamantyl group provides high potency (Ki often in the low nanomolar range) but at the cost of poor water solubility and rapid metabolism; the linear diaryl scaffold of the target compound is predicted to offer a different balance of potency, solubility, and metabolic stability [1].

molecular isomerism pharmacophore topology drug-likeness sEH inhibitor selectivity

4-Ethoxyphenyl vs. 4-Fluorophenyl N1-Substitution: Electronic and Lipophilic Differentiation Among Direct 3-Hydroxy-3-phenylpropyl Urea Analogs

The closest commercially cataloged analog to the target compound is 1-(4-fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea (MF: C16H17FN2O2; MW: 288.32 g/mol) . The replacement of the 4-ethoxy group (Hammett σp = −0.24, electron-donating by resonance) with a 4-fluoro substituent (Hammett σp = +0.06, electron-withdrawing by induction) produces opposite electronic effects on the urea pharmacophore. In the broader sEH inhibitor SAR literature, para-substitution on the N1-phenyl ring significantly modulates potency: electron-donating alkoxy groups at the para position are associated with enhanced inhibitory activity compared to electron-withdrawing or unsubstituted phenyl rings [1]. The ethoxy group also contributes an estimated +0.7 to +0.9 logP units relative to the fluoro analog, affecting both aqueous solubility and membrane permeability [2].

electronic substituent effects Hammett parameters lipophilicity enzyme inhibition potency

3-Hydroxy-3-phenylpropyl Side Chain: Hydrogen-Bonding Capacity vs. Simpler N3-Alkyl or Cyclohexyl Urea Analogs

The target compound incorporates a 3-hydroxy-3-phenylpropyl side chain at the N3 position, introducing a secondary alcohol that can serve as an additional hydrogen-bond donor or acceptor. This side chain differentiates the compound from analogs bearing simpler N3 substituents, such as 1-cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea (CAS 1396805-81-4) or 1-(3-hydroxy-3-phenylpropyl)-3-phenethylurea (CAS 1396687-46-9) [1]. In the enantioselectivity studies of urea-based sEH inhibitors by Manickam et al. (2016), the hydrophilic group at the para position of the 3-phenylpropyl motif of 1-(α-alkyl-α-phenylmethyl)-3-(3-phenylpropyl)urea improved both activity and enantiomeric selectivity, with IC50 values as low as 13 nM for optimized enantiomers [2]. The presence of a benzylic alcohol in this region of the sEH active site thus represents a validated secondary pharmacophore for potency enhancement.

secondary pharmacophore hydrogen bonding chiral alcohol sEH active site

Commercial Purity and Physical Form Consistency: Baseline Procurement Specification vs. Analog Availability

Multiple commercial suppliers list 1-(4-ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea at a standard purity of 95%, with a molecular formula of C18H22N2O3 (MW 314.4 g/mol) . This purity specification is consistent across vendors and matches the typical research-grade standard for the analog 1-(4-fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea (also 95% purity) . No certificate-of-analysis-level data (e.g., specific impurity profiles, residual solvent levels) are available in the public domain to further differentiate these compounds at the procurement stage.

chemical purity procurement specification quality control research reproducibility

Limited Primary Literature Characterization: Explicit Data Gap Statement

A comprehensive search of public databases (PubMed, BindingDB, ChEMBL, PubChem, ChemSpider, Google Patents) as of April 2026 did not identify any peer-reviewed primary research article reporting direct quantitative sEH inhibition data (Ki, IC50), selectivity profiling, pharmacokinetic parameters, or in vivo efficacy data for 1-(4-ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea (CAS 1396761-73-1). The BindingDB entry BDBM409009, labeled as 'US10377744, Compound No. 30,' corresponds to a structurally distinct fluorinated piperidine-urea derivative (SMILES: Fc1cc(NC(=O)NC2CCN(CC2)C(=O)C2(CC2)C(F)(F)F)ccc1OC(F)(F)F) and does NOT represent the target compound [1]. Consequently, all differentiation claims in this guide rely on class-level SAR inference from structurally related 1,3-disubstituted ureas. Prospective users should verify the identity, purity, and biological activity of the procured material through independent analytical characterization (NMR, LC-MS) and in-house biological assays prior to drawing conclusions about potency, selectivity, or mechanism of action.

data gap research compound empirical validation investigational status

Recommended Research and Procurement Application Scenarios for 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea (CAS 1396761-73-1)


Structure-Activity Relationship (SAR) Studies Exploring Electronic Effects of Para-Substitution on the N1-Phenyl Ring of sEH Inhibitors

The 4-ethoxyphenyl substituent (σp = −0.24, electron-donating) provides a distinct electronic environment relative to the 4-fluorophenyl analog (σp = +0.06). Researchers conducting systematic SAR campaigns on 1,3-disubstituted urea sEH inhibitors can use this compound to probe the impact of resonance-donating para-substituents on enzyme inhibition potency, selectivity, and physicochemical properties [1]. This compound is particularly suited as a member of a matched molecular pair with the 4-fluorophenyl analog to isolate electronic effects from steric contributions.

Metabolic Stability Profiling of Substituted-Phenyl vs. Adamantyl-Containing sEH Inhibitors

The compound belongs to the substituted-phenyl class of sEH inhibitors that Liu et al. (2013) demonstrated to be more metabolically stable than adamantyl-based ureas [2]. Researchers can employ this compound in comparative liver microsome stability assays (human, rat, mouse) alongside adamantyl-containing controls (e.g., 4-(3-adamantan-1-yl-ureido)-benzoic acid or t-AUCB) to generate quantitative metabolic stability data for this specific chemotype.

Enantioselectivity Profiling of Urea-Based sEH Inhibitors Bearing a 3-Hydroxy-3-phenylpropyl Secondary Pharmacophore

The 3-hydroxy-3-phenylpropyl side chain contains a chiral secondary alcohol. As demonstrated by Manickam et al. (2016), enantiomeric selectivity differences of up to 125-fold can be achieved in this structural series [3]. The target compound can serve as a starting point for enantiomer separation and individual testing to quantify stereospecific sEH inhibition, providing data that would further differentiate it from achiral or racemic analogs.

Physicochemical Profiling of Isomeric sEH Inhibitors Sharing the C18H22N2O3 Molecular Formula

The compound is an isomer of 4-(3-adamantan-1-yl-ureido)-benzoic acid; both share the molecular formula C18H22N2O3 (MW 314.4 g/mol) but differ fundamentally in pharmacophore topology . Comparative solubility (kinetic and thermodynamic), logP/logD, permeability (PAMPA or Caco-2), and plasma protein binding studies between these two isomers would generate valuable data on how topology alone—independent of molecular weight or formula—governs the drug-like properties of sEH inhibitors.

Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.